molecular formula C18H11F3O5 B2478755 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate CAS No. 297148-34-6

4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Cat. No.: B2478755
CAS No.: 297148-34-6
M. Wt: 364.276
InChI Key: QEPFVXUNYCSNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₈H₁₁F₃O₅
Key Structural Features:

  • Chromen-4-one core with a ketone at position 2.
  • Trifluoromethyl (-CF₃) at position 2, enhancing metabolic stability and lipophilicity .
  • Phenoxy group at position 3, contributing to π-π stacking interactions.
  • Acetate ester at position 7, influencing solubility and bioavailability .

Properties

IUPAC Name

[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3O5/c1-10(22)24-12-7-8-13-14(9-12)26-17(18(19,20)21)16(15(13)23)25-11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPFVXUNYCSNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves several steps. One common method includes the condensation of 3-phenoxy-2-(trifluoromethyl)chromen-4-one with acetic anhydride in the presence of a catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a range of oxidized, reduced, or substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate. For instance, derivatives of this compound have shown cytotoxic effects against various cancer cell lines, including colon cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Case Study: Cytotoxicity Assessment
In a study published in MDPI, derivatives were tested for their ability to inhibit cell growth in colon cancer cells. The results indicated that specific structural modifications enhance the anticancer efficacy, demonstrating a clear correlation between molecular structure and biological activity .

Agricultural Applications

Pesticidal Properties
The compound has been investigated for its potential as a pesticide or herbicide. Its structural features allow it to interact with biological systems in plants and pests, potentially leading to effective pest management solutions.

Case Study: Herbicidal Activity
Research has shown that certain derivatives exhibit herbicidal activity against common agricultural weeds. The effectiveness of these compounds can be attributed to their ability to disrupt metabolic processes in target organisms, thereby preventing growth and reproduction.

Material Science

Polymer Development
this compound can be utilized in the synthesis of advanced materials, particularly polymers with enhanced thermal and chemical stability. Its trifluoromethyl group contributes to improved properties such as hydrophobicity and resistance to solvents.

Data Table: Properties of Related Polymers

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
HydrophobicityModerate to High

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to yield high purity products. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are essential for confirming the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity, inhibition of specific signaling pathways, and interaction with cellular receptors. The exact molecular targets and pathways involved depend on the specific biological activity being studied, but common targets include enzymes involved in oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenoxy Derivatives

3-(2-Fluorophenoxy)-2-Methyl-4-Oxo-4H-Chromen-7-yl Acetate ()
  • Structural Difference: Methyl group at position 2 and 2-fluorophenoxy at position 3.
  • Impact: Fluorine increases lipophilicity (logP) compared to non-fluorinated phenoxy . Methyl substitution may reduce steric hindrance, enhancing target binding.
6-Hexyl-3-(3-Methoxyphenyl)-4-Oxo-2-(Trifluoromethyl)-4H-Chromen-7-yl Acetate ()
  • Structural Difference : Hexyl chain at position 6 and 3-methoxyphenyl at position 3.
  • Impact: Hexyl chain improves membrane permeability .

Acetate Replacement with Benzamide

N-(4-Oxo-2-(Trifluoromethyl)-4H-Chromen-7-yl) Benzamides ()
  • Structural Difference : Acetate replaced with benzamide (-CONHPh).
  • Impact :
    • Cytotoxicity : Exhibits IC₅₀ values of 8–12 µM against MCF-7 and A-549 cancer cells, surpassing acetate derivatives .
    • Molecular Docking : Strong binding to HER2 and 3MNG proteins due to hydrogen bonding via the amide group .

Ester and Sulfonamide Derivatives

4-[4-(Heptyloxy)benzoyloxy]phenyl 2-Oxo-7-Trifluoromethyl-2H-Chromene-3-Carboxylate ()
  • Structural Difference : Long heptyloxy chain and carboxylate ester.
  • Impact :
    • Increased hydrophobicity improves blood-brain barrier penetration .
    • Synthesis involves DCC/DMAP coupling, a common method for ester derivatives .
4-Oxo-3-Phenoxy-2-(Trifluoromethyl)-4H-Chromen-7-yl 3-(4-Methylbenzenesulfonamido)Propanoate ()
  • Structural Difference: Sulfonamide-propanoate moiety.
  • Impact: Sulfonamide enhances solubility in aqueous media compared to acetate . Potential for improved pharmacokinetics due to reduced ester hydrolysis.

Cytotoxicity Profiles

Compound Type Cell Line (IC₅₀, µM) Key Structural Feature Reference
Acetate (Target Compound) N/A* Phenoxy, -CF₃, acetate
Benzamide Derivatives MCF-7: 8–12 Benzamide at position 7
Hexyl-Methoxyphenyl Analogs K-562: 15 Hexyl chain, methoxyphenyl

Computational Insights

  • Trifluoromethyl Group : Consistently improves metabolic stability across analogs by resisting oxidative degradation .
  • Phenoxy vs. Fluorophenoxy: Fluorinated phenoxy derivatives (e.g., ) show higher logP values (2.1 vs. 1.8), correlating with enhanced cellular uptake .

Biological Activity

4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a complex organic compound belonging to the class of chromen derivatives. Its unique structural features, including a chromen backbone, phenoxy group, and trifluoromethyl substitution, confer significant potential for various biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Features

The molecular structure of this compound can be summarized as follows:

Property Details
Molecular Formula C25H18F3NO7S
Molecular Weight 533.5 g/mol
IUPAC Name [4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] acetate
CAS Number 303094-58-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances the compound's lipophilicity and stability, which can improve its binding affinity to enzymatic targets. The phenoxy group may facilitate interactions with specific receptors or enzymes, thereby modulating their activity.

Interaction with Enzymes

Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX). For instance, studies have shown that derivatives of chromen compounds can inhibit COX-2 and LOX pathways, which are critical in inflammatory processes .

Biological Activity

The biological activities associated with this compound include:

  • Anticancer Activity : Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have reported moderate inhibitory effects on breast cancer cell lines (MCF-7) .
  • Anti-inflammatory Effects : The ability to inhibit COX enzymes suggests potential applications in treating inflammatory diseases. In vitro studies have shown that related compounds can significantly reduce inflammation markers .
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens, indicating possible use in developing new antibiotics .

Case Studies and Research Findings

Several studies have investigated the biological activity of chromen derivatives similar to this compound:

  • Study on Anticancer Properties : A series of chromen derivatives were evaluated for their cytotoxicity against various cancer cell lines. Results indicated that certain substitutions enhanced their effectiveness against MCF-7 cells, with IC50 values ranging from 10 to 30 μM depending on the specific derivative .
  • Inflammatory Pathway Inhibition : Research demonstrated that specific chromen derivatives could inhibit COX enzymes effectively, suggesting a mechanism for anti-inflammatory action. The presence of electron-withdrawing groups like trifluoromethyl was found to enhance this activity significantly .
  • Predictive Models : Computational models such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict the biological activity spectrum of chromen derivatives based on their structural characteristics. These models suggest potential therapeutic uses in various diseases .

Q & A

Q. What are the established synthetic routes for 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate?

The synthesis typically involves multi-step organic reactions, such as condensation, esterification, or substitution. For example:

  • Step 1 : Coumarin core formation via Pechmann or Kostanecki-Robinson reactions, introducing trifluoromethyl and phenoxy groups at positions 2 and 3, respectively.
  • Step 2 : Acetylation of the hydroxyl group at position 7 using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine or DMAP catalysis).
  • Critical factors : Reaction temperature (often 60–100°C), solvent choice (e.g., DMF, THF), and stoichiometric control of trifluoromethylating agents (e.g., CF₃Cu) .
  • Validation : Intermediate purity is confirmed via TLC or HPLC, with final product characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., acetyl methyl protons at δ 2.3–2.5 ppm; aromatic protons in the coumarin ring at δ 6.8–8.2 ppm) .
  • IR Spectroscopy : Confirms ester carbonyl (C=O) stretching at ~1740–1760 cm⁻¹ and chromen-4-one carbonyl at ~1660–1680 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 367.06 for C₁₈H₁₁F₃O₅) .
  • X-ray Crystallography : Resolves crystal packing and substituent orientation, though challenges exist due to potential twinning or disorder in the trifluoromethyl group .

Q. What biological activities have been reported for this compound?

  • Enzyme Inhibition : Acts as a selective inhibitor of Helicobacter pylori shikimate dehydrogenase (HpSDH) with IC₅₀ values in the low micromolar range (e.g., 3.9 µM in competitive assays) .
  • Antioxidant Potential : Structural analogs (e.g., chromen-4-one derivatives) show radical scavenging activity in DPPH assays, suggesting possible applications in oxidative stress studies .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound?

  • Disorder in Trifluoromethyl Groups : The CF₃ group may exhibit rotational disorder, complicating electron density maps. Use of restraints (e.g., ISOR, DELU) in SHELXL refinement is recommended .
  • Twinning : High-symmetry space groups (e.g., monoclinic) may require twin law refinement (e.g., BASF parameter in SHELXL) .
  • Data Collection : High-resolution data (≤1.0 Å) is preferred to resolve overlapping peaks. Synchrotron sources improve data quality for low-symmetry crystals .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Assay Variability : Differences in IC₅₀ values (e.g., 2.9–15.4 µM for HpSDH inhibition ) may stem from assay conditions (pH, temperature) or enzyme source purity.
  • Structural Optimization : Modify the phenoxy or trifluoromethyl groups to enhance binding specificity. Molecular docking (e.g., AutoDock Vina) can predict interactions with HpSDH’s active site .
  • Validation : Use orthogonal assays (e.g., surface plasmon resonance for binding kinetics) to confirm activity .

Q. What computational methods are suitable for predicting reactivity and stability?

  • DFT Calculations : Model reaction pathways (e.g., ester hydrolysis) using Gaussian or ORCA software to identify transition states and activation energies .
  • QSAR Modeling : Correlate substituent electronic effects (Hammett σ constants) with biological activity for derivative optimization .
  • Degradation Studies : Simulate hydrolytic stability under varying pH conditions using HPLC-MS to track degradation products (e.g., free chromen-4-one) .

Methodological Considerations

  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere for acetylation to prevent hydrolysis ).
  • Crystallization : Use slow evaporation from ethyl acetate/hexane mixtures to obtain single crystals .
  • Data Interpretation : Cross-validate spectroscopic data with computational predictions (e.g., NMR chemical shift calculators like ChemDraw) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.